![molecular formula C10H7Cl2N3OS B487723 N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183300-55-2](/img/structure/B487723.png)
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMTC is a member of the thiadiazole family, which has been shown to have a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, this compound has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its relatively low toxicity, making it a potentially safe candidate for use in lab experiments. However, this compound has also been shown to have limited solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in a range of scientific research applications.
Synthesis Methods
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This method involves the formation of an intermediate, which is then reacted with methylamine to yield this compound. Other methods include the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide, or the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide and potassium carbonate in the presence of a catalytic amount of copper(II) sulfate.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(11)2-3-7(8)12/h2-4H,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNCTFYFFUWZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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